molecular formula C14H15N3O4 B2500976 N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxybenzamide CAS No. 1448060-56-7

N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxybenzamide

Cat. No.: B2500976
CAS No.: 1448060-56-7
M. Wt: 289.291
InChI Key: ISWVTQNBQRMBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxybenzamide is a compound that features a pyrimidine ring substituted with two methoxy groups at the 2 and 4 positions, and a benzamide moiety substituted with a methoxy group at the 4 position

Mechanism of Action

The environmental factors that could influence the action of such compounds include temperature, pH, and the presence of other chemicals. For instance, the storage temperature for “2,4-Dimethoxy-5-pyrimidinylboronic acid” is recommended to be 2-8°C , which suggests that its stability and efficacy could be affected by temperature changes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxybenzamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a nucleophilic aromatic substitution reaction.

    Coupling with Benzamide: The coupling of the pyrimidine ring with 4-methoxybenzamide can be achieved through a Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be necessary to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the pyrimidine and benzamide moieties, which can confer specific biological activities and chemical properties not found in other similar compounds.

Properties

IUPAC Name

N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-19-10-6-4-9(5-7-10)12(18)16-11-8-15-14(21-3)17-13(11)20-2/h4-8H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWVTQNBQRMBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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